![molecular formula C9H19NO B13166273 [1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol is a cyclic alcohol with an amino group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol typically involves the reaction of cyclopentane derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the Mannich reaction, where a cyclopentane derivative reacts with formaldehyde and a primary or secondary amine to form the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)-3-ethylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-3-ethylcyclopentyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its amino and hydroxyl groups can be modified to create compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure allows for the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3-ethylcyclopentyl]methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
[1-(Aminomethyl)cyclopentyl]methanol: A similar compound with a cyclopentane ring but without the ethyl group.
[1-(Aminomethyl)cyclopropyl]methanol: A related compound with a cyclopropane ring instead of a cyclopentane ring.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: A compound with a tetrahydropyran ring structure.
Uniqueness
The presence of the ethyl group in [1-(Aminomethyl)-3-ethylcyclopentyl]methanol distinguishes it from other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it unique in its applications and properties .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-ethylcyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-8-3-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
TYLQYTZPWXDBET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
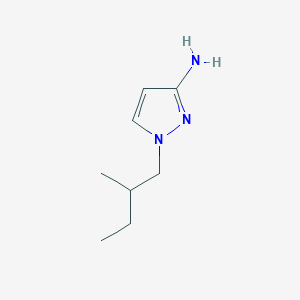

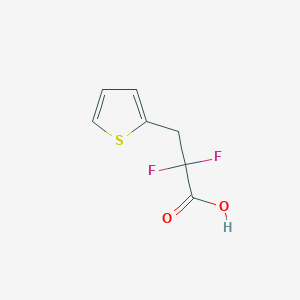

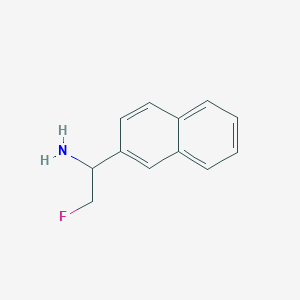
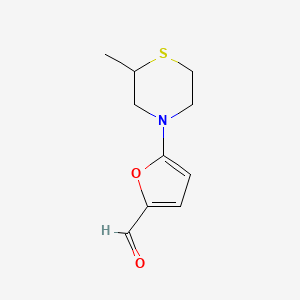
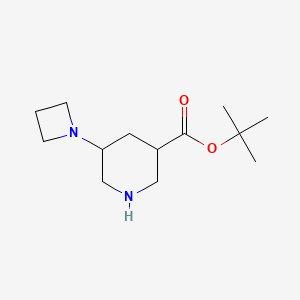


![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
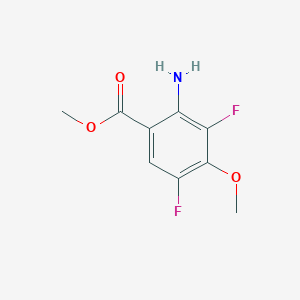
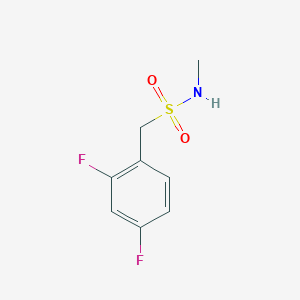
![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
